isopropyl 5-(aminocarbonyl)-2-{[(2,6-dimethyl-1-piperidinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate
Beschreibung
Synthesis Analysis
The synthesis of complex molecules often involves multi-step chemical reactions, utilizing various starting materials and conditions to achieve the desired product. For example, compounds with structures similar to our compound of interest have been synthesized through reactions involving acylation, nucleophilic substitutions, and the use of specific catalysts to promote the formation of the desired molecular framework. In one study, acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine was performed with various chlorocarbonyl compounds, leading to the synthesis of fullerene derivatives, showcasing the versatility of acylation reactions in modifying molecular structures (Zhang et al., 2002).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the properties and reactivity of compounds. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are often used to elucidate the arrangement of atoms within a molecule. For instance, the crystal structures of related compounds have been determined to reveal the orientation of different functional groups and the overall 3D conformation of the molecules (Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include nucleophilic substitutions, cyclizations, and rearrangements. These reactions can significantly alter the molecular structure, leading to new compounds with unique properties. For example, the reaction of isopropylidene derivatives with cyclic enamines has led to the synthesis of spiro compounds, demonstrating the potential for creating complex structures through carefully designed chemical reactions (Silaichev et al., 2009).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are influenced by its molecular structure. Studies on similar compounds have shown that the presence of specific functional groups and the overall molecular geometry can affect these properties, which are important for the compound's application in various fields (Kunisada et al., 1991).
Chemical Properties Analysis
The reactivity of a compound with other chemicals, its stability under various conditions, and its potential to undergo specific chemical transformations are critical aspects of its chemical properties. Investigations into related molecules have explored their reactivity patterns, highlighting the role of the molecular structure in determining the chemical behavior of a compound. For example, the synthesis and evaluation of a series of compounds for their antibacterial and antifungal activities reveal how structural modifications can lead to significant differences in biological activity (Dahiya et al., 2006).
Eigenschaften
IUPAC Name |
propan-2-yl 5-carbamoyl-2-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-10(2)26-19(25)15-13(5)16(17(20)24)27-18(15)21-14(23)9-22-11(3)7-6-8-12(22)4/h10-12H,6-9H2,1-5H3,(H2,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAENXTZOLUPPIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.